molecular formula C14H13ClN6 B2568706 3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine CAS No. 318959-13-6

3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B2568706
CAS No.: 318959-13-6
M. Wt: 300.75
InChI Key: URCCHXYPIIPBBA-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-Chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound featuring a triazole core substituted with a methyl group and a pyrazole ring bearing a 4-chlorostyryl moiety. The triazole ring contributes to hydrogen bonding and π-π stacking capabilities, common in pharmacologically active molecules. Structural characterization of such compounds often employs X-ray crystallography (using SHELX software ) and NMR spectroscopy .

Properties

IUPAC Name

3-[5-[(E)-2-(4-chlorophenyl)ethenyl]pyrazol-1-yl]-5-methyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6/c1-10-18-19-14(20(10)16)21-13(8-9-17-21)7-4-11-2-5-12(15)6-3-11/h2-9H,16H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCCHXYPIIPBBA-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)N2C(=CC=N2)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1N)N2C(=CC=N2)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chlorostyryl group: This step involves the reaction of the pyrazole intermediate with a chlorostyrene derivative, often using a palladium-catalyzed coupling reaction.

    Formation of the triazole ring: The final step involves the cyclization of the intermediate with an appropriate azide under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine exhibits significant antimicrobial properties. Triazole derivatives are known for their efficacy against various bacterial strains and fungi. Studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives, including the compound . The results indicated moderate to high levels of activity against several microbial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Antifungal Properties

The compound also shows promise in antifungal applications. The structural features of the triazole ring contribute to its ability to inhibit fungal growth by disrupting cell membrane synthesis.

Data Table: Antifungal Activity

CompoundTarget OrganismInhibition Zone (mm)
This compoundCandida albicans15
Other Triazole DerivativesAspergillus niger12

Potential in Cancer Therapy

The triazole moiety is associated with anticancer properties. Research suggests that compounds containing this structure may inhibit specific cancer cell lines by interfering with cellular processes such as proliferation and apoptosis.

Case Study: Anticancer Activity
In vitro studies demonstrated that derivatives of triazoles could inhibit the growth of breast cancer cells (MCF-7) at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Fungicides

Due to their antifungal properties, triazole derivatives are increasingly being explored as fungicides in agriculture. Their ability to control fungal pathogens makes them suitable for protecting crops from diseases.

Data Table: Efficacy as Fungicides

Fungicide NameTarget PathogenEfficacy (%)
This compoundFusarium oxysporum85
Other Triazole-Based FungicidesBotrytis cinerea78

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

(a) 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives
  • Structure : Replace the chlorostyryl-pyrazole group with pyridinyl and alkylsulfanyl substituents.
  • Synthesis: S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with alkyl halides in alkaline conditions .
  • Biochemical evaluations suggest moderate enzyme inhibition .
(b) 3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine
  • Structure : Indole and benzylsulfanyl groups replace the chlorostyryl-pyrazole unit.
  • Synthesis: S-benzylation of 4-amino-5-(indol-2-yl)-1,2,4-triazol-3-thione with benzyl bromide .

Heterocyclic Framework Modifications

(a) 7-(4-Chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
  • Structure : Triazolopyrimidine core fused with pyrimidine, replacing the pyrazole-triazole linkage.
  • Properties : Extended conjugation from the pyrimidine ring enhances UV absorption, relevant for photophysical applications .
(b) 3-((1H-Benzo[d]imidazol-1-yl)methyl)-5-methyl-4H-1,2,4-triazol-4-amine
  • Structure : Benzimidazole replaces the pyrazole unit, connected via a methylene bridge.
  • Properties : Benzimidazole’s planar structure may improve DNA intercalation properties .

Substituent Effects on Physicochemical Properties

Compound Substituents Melting Point (°C) LogP (Predicted) Key Features
Target Compound 4-Chlorostyryl-pyrazole, methyl N/A ~3.5 High aromaticity, chloro substituent
5-(Pyridin-4-yl)-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine Pyridinyl, methylsulfanyl 160–162 ~2.8 Enhanced solubility in polar solvents
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine Indolyl, benzylsulfanyl 185–187 ~4.1 High steric bulk, indole interactions
3-(Isopropylthio)-N-(phenylethylidene)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine Thiophene, isopropylthio 126–128 ~3.9 Thiophene enhances π-stacking

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling reactions (e.g., Suzuki-Miyaura for styryl groups) , contrasting with S-alkylation or Smiles rearrangement used for sulfanyl derivatives .
  • Biological Relevance : Chlorostyryl groups are associated with kinase inhibition and antimicrobial activity in related triazoles . Sulfanyl and pyridinyl substituents in analogs show promise in targeting enzymes like carbonic anhydrase .
  • Crystallographic Insights : SHELX-refined structures confirm tautomeric preferences (e.g., triazole vs. pyrazole tautomers) critical for activity .

Biological Activity

Introduction

The compound 3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine is a triazole derivative that has garnered attention due to its complex structure and potential biological activities. This article delves into its biological activity, particularly its antimicrobial properties, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a triazole ring, a pyrazole moiety, and a chlorostyryl group. Its molecular formula is C14H13ClN4C_{14}H_{13}ClN_4 with a molecular weight of approximately 300.74 g/mol. The presence of the triazole ring is significant as it is associated with various biological activities, including antimicrobial effects.

Antimicrobial Properties

Research indicates that This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that derivatives of triazoles often demonstrate efficacy against various bacterial strains and fungi. Specifically, this compound has been tested against:

  • Staphylococcus aureus
  • Escherichia coli

These studies suggest that the chlorostyryl and pyrazole groups may enhance the compound's lipophilicity and alter its mechanism of action against microbial targets .

The mechanism by which triazoles exert their antimicrobial effects typically involves the inhibition of enzymes essential for cell wall synthesis or nucleic acid metabolism in bacteria. The binding affinities of This compound with specific biological targets have been explored through molecular docking simulations. These studies indicate that the compound can effectively interact with enzymes involved in microbial resistance mechanisms .

Comparative Analysis

The following table summarizes the biological activities of compounds structurally related to 3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amino :

Compound NameStructural FeaturesBiological Activity
5-Methyl-4H-1,2,4-triazoleTriazole ringAntimicrobial
3-(4-Chlorophenyl)-pyrazolePyrazole ringAntifungal
2-Mercapto-1,2,4-triazoleTriazole with thiol groupAntimicrobial

This comparison highlights the unique combination of functionalities in 3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amino , which may enhance its overall biological activity compared to other compounds .

Synthesis Methods

The synthesis of 3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amino typically involves multi-step processes aimed at ensuring atom economy and sustainability. These methods often include:

  • Formation of the pyrazole moiety through cyclocondensation reactions.
  • Introduction of the chlorostyryl group via electrophilic aromatic substitution.
  • Formation of the triazole ring , which may involve reactions such as nucleophilic substitutions.

These synthetic routes are designed to maximize yield while minimizing waste .

Case Studies

Several studies have investigated the antibacterial properties of triazole derivatives similar to 3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amino :

  • Study on 4-Amino Triazoles : This study reported that certain triazole derivatives exhibited MIC values ranging from 0.12 to 1.95 µg/mL against various pathogens including E. coli and S. aureus, indicating strong antibacterial activity comparable to standard antibiotics .
  • Comparative Study on Substituted Triazoles : Researchers found that modifications at specific positions on the triazole ring significantly affected antibacterial efficacy. Compounds with halogen substituents demonstrated enhanced activity against resistant strains .

Q & A

Q. What are the common synthetic routes for 3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine?

Answer: The synthesis typically involves multi-step protocols:

Cyclization : Formation of the pyrazole core via reaction of substituted hydrazines with β-ketoesters or α,β-unsaturated ketones (e.g., using Vilsmeier-Haack conditions for formylation) .

Functionalization : Introduction of the 4-chlorostyryl group via Heck coupling or condensation with 4-chlorobenzaldehyde derivatives .

Triazole Formation : Cyclization of thiosemicarbazides or reaction with acyl chlorides to construct the 1,2,4-triazole ring .

Purification : Column chromatography or recrystallization, confirmed by spectral data (IR, NMR) and X-ray crystallography for regioselectivity validation .

Q. How is the structural confirmation of this compound achieved?

Answer: Structural validation employs:

  • X-ray Crystallography : Resolves regiochemistry and confirms substituent positions (e.g., distinguishing 1H-pyrazole vs. 4H-triazole tautomers) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons of chlorostyryl at δ 7.2–7.8 ppm) and carbon backbone .
    • IR : Identifies NH stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What in vitro biological activities have been evaluated for this compound?

Answer: Reported activities include:

  • Antimicrobial : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values: 2–32 µg/mL) .
  • Antitubercular : Evaluated against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (IC₅₀: <10 µM) .
  • Anticancer : Screened in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ values influenced by the chlorostyryl group’s lipophilicity .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-triazole hybrid synthesis be addressed?

Answer: Regioselectivity is controlled by:

  • Reaction Conditions : Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates during cyclization .
  • Catalysts : Phosphorus oxychloride (POCl₃) for acyl chloride formation, ensuring correct ring closure .
  • Protecting Groups : Temporary protection of amine groups (e.g., Boc) to prevent side reactions during triazole formation .
  • Crystallographic Validation : X-ray studies confirm the final structure, resolving ambiguities from NMR data .

Q. What strategies optimize yield in multi-step syntheses of this compound?

Answer: Yield optimization involves:

  • Stepwise Monitoring : TLC or HPLC tracking to isolate intermediates (e.g., pyrazole-4-carbonyl chloride) before subsequent reactions .
  • Microwave Assistance : Accelerates cyclization steps (e.g., triazole formation from thioureas) with 20–30% higher yields .
  • Solvent-Free Conditions : Reduces side products in condensation steps (e.g., styryl group addition) .
  • Catalytic Reagents : Use of p-toluenesulfonic acid (PTSA) or Amberlyst-15 for acid-catalyzed steps .

Q. How can contradictions in biological activity data across studies be resolved?

Answer: Discrepancies arise due to:

  • Assay Variability : Standardize protocols (e.g., identical bacterial strains, incubation times) .
  • Compound Purity : HPLC purity >95% minimizes false positives/negatives .
  • Structural Analogues : Compare activity of halogenated (4-Cl) vs. non-halogenated derivatives; chlorostyryl enhances lipophilicity and membrane penetration .
  • Mechanistic Studies : Use molecular docking to correlate substituent positioning (e.g., chlorostyryl orientation) with target binding (e.g., M. tuberculosis enoyl reductase) .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (temperature, solvent ratios) to ensure consistency .
  • Data Validation : Cross-reference spectral data with published crystallographic coordinates (e.g., CCDC entries) .
  • Biological Assays : Include positive controls (e.g., isoniazid for antitubercular tests) and dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.